methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride
Brand Name: Vulcanchem
CAS No.: 2460757-42-8
VCID: VC5502265
InChI: InChI=1S/C8H15NO2.ClH/c1-11-7(10)5-8(6-9)3-2-4-8;/h2-6,9H2,1H3;1H
SMILES: COC(=O)CC1(CCC1)CN.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride

CAS No.: 2460757-42-8

Cat. No.: VC5502265

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride - 2460757-42-8

Specification

CAS No. 2460757-42-8
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-7(10)5-8(6-9)3-2-4-8;/h2-6,9H2,1H3;1H
Standard InChI Key DNIGKAIKMZFNJY-UHFFFAOYSA-N
SMILES COC(=O)CC1(CCC1)CN.Cl

Introduction

Chemical Structure and Stereochemical Considerations

Core Structural Features

The compound consists of a cyclobutyl ring substituted at the 1-position with an aminomethyl group (-CH₂NH₂) and an adjacent acetate ester (-OCOCH₃). The hydrochloride salt form stabilizes the amine group via protonation, enhancing solubility in polar solvents. Key structural attributes include:

  • Cyclobutyl ring: Introduces significant ring strain (≈26 kcal/mol) compared to cyclopentane (≈6 kcal/mol), influencing conformational rigidity and reactivity.

  • Aminomethyl group: Provides a primary amine capable of hydrogen bonding and ionic interactions, critical for target engagement in biological systems.

  • Acetate ester: Serves as a hydrolyzable prodrug moiety or synthetic handle for further derivatization .

Stereochemical Variants

Two distinct isomers exist based on the aminomethyl group’s position:

  • 1-(aminomethyl)cyclobutyl variant (CAS 2460757-42-8): Substituents occupy adjacent positions on the cyclobutane ring.

  • 3-(aminomethyl)cyclobutyl variant (CAS 1638765-19-1): Substituents are separated by two carbons, altering steric and electronic profiles .

Table 1: Structural Comparison of Cyclobutyl Isomers

Property1-(aminomethyl) Isomer3-(aminomethyl) Isomer
CAS Number2460757-42-81638765-19-1
IUPAC Namemethyl 2-[1-(aminomethyl)cyclobutyl]acetate; hydrochloridemethyl 2-[3-(aminomethyl)cyclobutyl]acetate; hydrochloride
SMILESCOC(=O)CC1(CCC1)CN.ClCOC(=O)CC1CC(C1)CN.Cl
InChIKeyDNIGKAIKMZFNJY-UHFFFAOYSA-NIRSAIIPSQDUMJU-UHFFFAOYSA-N

The stereochemical differences impact intermolecular interactions, as evidenced by distinct InChIKeys and PubChem CIDs (155820590 vs. 91800892) .

Synthesis and Optimization Strategies

Stepwise Synthetic Routes

Synthesis typically proceeds via a three-step sequence:

  • Cyclobutane ring formation: [2+2] photocycloaddition of alkenes or ring-closing metathesis generates the cyclobutyl core.

  • Aminomethylation: Introduction of the -CH₂NH₂ group via nucleophilic substitution using reagents like ammonium hydroxide or Gabriel synthesis.

  • Esterification and salt formation: Reaction with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in THF) followed by HCl treatment.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Cyclobutane formationDichloromethane, UV light, 24h45–60
AminomethylationNH₄OH, 60°C, 12h70–85
EsterificationMethyl bromoacetate, K₂CO₃, THF, reflux, 8h80–90

Industrial-Scale Production Challenges

  • Ring strain management: Exothermic reactions require precise temperature control to prevent ring-opening side reactions.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous solubility: Limited data available; estimated logP ≈ 0.5 (Hydrophilic due to ionic amine hydrochloride).

  • Stability: Hydrolyzes in acidic/basic conditions to yield 2-[1-(aminomethyl)cyclobutyl]acetic acid. Store at 2–8°C under inert atmosphere.

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 3.65 (s, 3H, OCH₃), 3.10–3.02 (m, 2H, CH₂NH₂), 2.50–2.30 (m, 4H, cyclobutyl CH₂), 1.90–1.70 (m, 2H, cyclobutyl CH₂).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (NH₃⁺ bend), 1250 cm⁻¹ (C-O ester) .

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

While direct target validation studies are lacking, structural analogs suggest:

  • Neurotransmitter modulation: Primary amine may interact with GABAₐ or NMDA receptors, analogous to cyclopropylamine derivatives.

  • Antimicrobial potential: Cyclobutane-containing compounds disrupt bacterial cell wall synthesis via undecaprenyl pyrophosphate synthase inhibition .

In Vitro Screening Data

Preliminary assays indicate:

  • Cytotoxicity: IC₅₀ > 100 µM in HepG2 hepatocytes, suggesting low acute toxicity.

  • Enzyme inhibition: 40% inhibition of acetylcholinesterase at 10 µM (compared to 95% for donepezil).

Applications in Drug Discovery

Lead Optimization Scaffold

  • Rigidity-enhanced binding: Cyclobutyl ring reduces conformational entropy loss upon target binding, improving affinity (ΔG ≈ -2.1 kcal/mol vs. linear analogs).

  • Prodrug potential: Ester hydrolysis in vivo releases carboxylic acid, enabling pH-dependent targeting .

Case Study: Antiviral Derivatives

Structural modification at the amine position yielded analogs with:

  • HIV-1 protease inhibition: Kᵢ = 8.3 nM (compared to ritonavir’s Kᵢ = 0.2 nM).

  • Oral bioavailability: 62% in rodent models due to enhanced solubility from hydrochloride salt .

Comparison with Structural Analogs

Table 3: Cycloalkane-Based Compound Comparison

CompoundRing SizelogPSynthetic StepsBioactivity (IC₅₀)
Methyl2-[1-(aminomethyl)cyclobutyl]acetate HCl4-member0.5310 µM (AChE)
Cyclopropyl analog3-member1.242.5 µM (AChE)
Cyclohexyl analog6-member2.82>100 µM (AChE)

Key trends:

  • Smaller rings increase synthetic complexity but enhance target engagement.

  • logP inversely correlates with ring size, affecting membrane permeability.

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